molecular formula C16H18N2O2 B5803164 N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide

Katalognummer B5803164
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: JHGKWBPXOJCJNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Wirkmechanismus

As mentioned earlier, N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, this compound may exert its therapeutic effects by reducing neuronal excitability and promoting relaxation.
Biochemical and Physiological Effects:
Studies have shown that this compound increases GABA levels in the brain and enhances GABAergic neurotransmission. This leads to a reduction in neuronal excitability and potential therapeutic benefits such as anticonvulsant, anxiolytic, and analgesic effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its selectivity for GABA-AT. This allows researchers to specifically target GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is its potential to treat addiction to drugs such as cocaine and methamphetamine. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans for this indication. Additionally, researchers may investigate the use of this compound in other neurological and psychiatric disorders such as epilepsy, anxiety disorders, and depression. Finally, further studies may be conducted to optimize the synthesis of this compound and improve its solubility in water for easier administration in lab experiments.

Synthesemethoden

N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized in a few steps from commercially available starting materials. The synthesis begins with the reaction of cyclopentanone with ethyl 2-bromoacetate to form ethyl 2-cyclopentylacetoacetate. This compound is then reacted with hydrazine to form the corresponding hydrazide, which is cyclized with phosphoryl chloride to yield this compound. The overall yield of this synthesis is approximately 20%.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential to treat addiction to drugs such as cocaine and methamphetamine. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.

Eigenschaften

IUPAC Name

N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-14(16(19)17-13-9-5-6-10-13)15(18-20-11)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGKWBPXOJCJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.